1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde
Description
Historical Context and Evolution of Pyrazolopyridine Research Paradigms
The exploration of pyrazolopyridine chemistry dates back over a century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported in 1908. nih.gov Early research primarily focused on the fundamental synthesis and characterization of these novel heterocyclic systems. Over the years, the research paradigm has shifted from basic synthesis to the development of more efficient and regioselective synthetic methodologies. nih.govthieme-connect.com This evolution has been driven by the increasing recognition of the therapeutic potential of pyrazolopyridine derivatives, leading to more sophisticated and targeted research efforts. rsc.orgresearchgate.net
Significance of Fused Heterocyclic Systems in Modern Chemical Synthesis and Design
Fused heterocyclic systems, such as pyrazolopyridines, are of paramount importance in modern chemical synthesis and drug design. fiveable.meairo.co.in These rigid, planar structures can interact efficiently with biological targets, making them valuable scaffolds in the development of new pharmaceuticals. ias.ac.in The presence of multiple nitrogen atoms in the pyrazolopyridine framework allows for diverse functionalization, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. fiveable.meairo.co.in Many approved drugs and clinical candidates are based on fused heterocyclic cores, highlighting their significance in medicinal chemistry. fiveable.memdpi.com
Structural Diversity and Positional Isomerism within the Pyrazolopyridine Class
The pyrazolopyridine class of compounds exhibits significant structural diversity due to the various possible ways the pyrazole (B372694) and pyridine (B92270) rings can be fused. This leads to several positional isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine. mdpi.com Each isomeric scaffold possesses a unique arrangement of nitrogen atoms, which in turn influences its chemical reactivity, physical properties, and biological activity. For instance, the 1H-pyrazolo[3,4-b]pyridine isomer is known to exist in two tautomeric forms, the 1H and 2H isomers, with the 1H-tautomer being significantly more stable. nih.govmdpi.com The specific compound of focus, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, represents one of these distinct positional isomers.
| Isomer | Key Structural Feature |
| Pyrazolo[3,4-b]pyridine | Fusion at the 3,4-positions of the pyrazole ring. |
| Pyrazolo[1,5-a]pyrimidine | Nitrogen at position 1 of the pyrazole is part of the fusion. |
| Pyrazolo[3,4-d]pyrimidine | Fusion results in a pyrimidine (B1678525) ring. |
| Pyrazolo[4,3-b]pyridine | Fusion at the 4,3-positions of the pyrazole ring. |
Overview of Research Directions for Pyrazolopyridine Derivatives
Current research on pyrazolopyridine derivatives is multifaceted, spanning theoretical chemistry, synthetic methodology, and biomedical applications.
Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure, reactivity, and spectroscopic properties of pyrazolopyridine derivatives. nih.gov These theoretical investigations provide valuable insights into reaction mechanisms and help in predicting the properties of novel compounds. nih.gov For example, computational analyses have been used to elucidate the regioselectivity of certain synthetic reactions leading to pyrazolopyridines. nih.gov
The synthesis of pyrazolopyridines has been a subject of intense research, leading to the development of numerous synthetic strategies. acs.orgresearchgate.netnih.govmdpi.com Two major approaches dominate the field: the construction of a pyridine ring onto a pre-existing pyrazole core and the formation of a pyrazole ring from a suitably substituted pyridine. thieme-connect.commdpi.com
A common method for synthesizing pyrazolo[4,3-b]pyridines involves a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions starting from 2-chloro-3-nitropyridines. nih.gov Another strategy for preparing 3-alkoxymethyl-pyrazolo[3,4-b]pyridines involves the acylation of 2-fluoropyridines followed by cyclization with hydrazine (B178648). thieme-connect.com The synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine has been achieved by treating N-(4-bromo-2-methylpyridin-3-yl)acetamide with isopentyl nitrite. chemicalbook.com
Pyrazolopyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent biological activity. researchgate.netmdpi.com A significant area of research is their application as kinase inhibitors for cancer therapy. rsc.orgacs.org Compounds based on the pyrazolopyridine framework have been shown to inhibit a variety of kinases, including cyclin-dependent kinases (CDKs), hematopoietic progenitor kinase 1 (HPK1), and tropomyosin receptor kinases (TRKs). mdpi.comacs.orgnih.gov
The unique physicochemical properties of the pyrazolopyridine ring system, such as its ability to participate in hydrogen bonding and π-π stacking interactions, are crucial for its role in molecular recognition and binding to biological targets. nih.gov For instance, the pyrazolo[3,4-b]pyridine scaffold is a key component of several c-Met kinase inhibitors. rsc.org The aldehyde functional group in this compound offers a reactive handle for further chemical modifications to explore and optimize interactions with various biological targets. umich.edu
Compound Data
Below are some of the key chemical identifiers and properties for this compound and its isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C7H5N3O | 147.13 |
| 1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde | 1378506-61-6 | C7H5N3O | 147.13 guidechem.com |
| Pyrazolo[1,5-a]pyridine-7-carbaldehyde | 362661-83-4 | C8H6N2O | 146.149 fishersci.com |
| 1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde | 955127-76-1 | C7H5N3O | 147.13 |
| 1H-Pyrazolo[3,4-c]pyridine-3-carbaldehyde | 1286755-12-1 | Not Available | Not Available |
Development of Spectroscopic Characterization Approaches
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While comprehensive spectral data for this compound is not extensively published, analysis of its structural analogues provides a strong basis for its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the protons on the pyridine ring, and the proton on the pyrazole ring. Based on data from closely related compounds such as 7-bromo-1H-pyrazolo[4,3-b]pyridine and various pyrazolopyridine carbaldehyde isomers, the following table outlines the expected chemical shifts. researchgate.netumtm.czchemicalbook.com The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The protons on the pyridine ring (H-3 and H-5) would likely appear as doublets, while the pyrazole N-H proton signal is expected to be a broad singlet at a very downfield chemical shift.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Data is inferred from structural analogues.
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.4 ppm | d |
| H-5 | ~7.7 ppm | d |
| CHO | ~10.0 ppm | s |
| NH | >13.0 ppm | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the aldehyde group is characteristically found far downfield. The carbon atoms within the heterocyclic rings will have shifts indicative of their electronic environment. Data from various pyrazolo[4,3-b]pyridine derivatives suggest the approximate chemical shifts for the carbon atoms in the target molecule. researchgate.netnih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Data is inferred from structural analogues.
| Carbon Position | Expected Chemical Shift (ppm) |
| C=O (Carbaldehyde) | ~185-195 ppm |
| C3 | ~130-135 ppm |
| C3a | ~120-125 ppm |
| C5 | ~115-120 ppm |
| C7 | ~150-155 ppm |
| C7a | ~145-150 ppm |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (Molecular Formula: C₇H₅N₃O), the expected exact mass is approximately 147.043 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition. The fragmentation pattern of related pyrazolo[3,4-b]pyrido derivatives often involves the initial loss of a CO molecule (28 Da), followed by the successive loss of HCN molecules (27 Da). asianpubs.org Predicted fragmentation data for the isomeric 1H-pyrazolo[4,3-b]pyridine-5-carbaldehyde also supports these fragmentation pathways. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
Data is inferred from structural analogues.
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 148.05 | Protonated Molecular Ion |
| [M]⁺ | 147.04 | Molecular Ion |
| [M-CO]⁺ | 119.05 | Loss of Carbon Monoxide |
| [M-CO-HCN]⁺ | 92.04 | Subsequent loss of Hydrogen Cyanide |
Considerations for Advanced Material Science Applications
The pyrazolopyridine scaffold is a subject of growing interest in materials science due to its inherent electronic and photophysical properties. Derivatives of this scaffold are being explored for applications in organic electronics and as functional materials.
Research into pyrazolo[4,3-b]pyridine derivatives has shown their potential for use in electronic devices. researchgate.net Studies involving thin films of related compounds deposited on silicon substrates have demonstrated rectifying behavior, indicating their suitability for use in diodes. researchgate.net The thermal stability of these materials is a critical factor for such applications. Thermal analysis of some pyrazolo[4,3-b]pyridine derivatives shows stability at temperatures exceeding 250-350°C, a promising characteristic for the fabrication and operation of electronic components. researchgate.net
The unique conjugated π-system of the pyrazolopyridine core also imparts interesting photophysical properties. nih.govmdpi.com Many derivatives exhibit strong fluorescence, with some showing large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. mdpi.com These properties are highly desirable for applications such as fluorescent probes for bio-imaging and as active components in organic light-emitting diodes (OLEDs). nih.gov The photophysical characteristics can be tuned by introducing different substituents onto the pyrazolopyridine framework, allowing for the rational design of materials with specific absorption and emission profiles. nih.govmdpi.com Furthermore, the nitrogen-rich nature of the pyrazole ring has led to the investigation of related polynitropyrazole compounds as potential energetic materials, valued for their high heat of formation and good thermal stability. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECHCNAUQPZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NNC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743399 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-51-7 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 1h Pyrazolo 4,3 B Pyridine 7 Carbaldehyde Derivatives
Reactions at the Aldehyde Functionality (C7-carbaldehyde)
The aldehyde group at the C7 position is a primary site for chemical modification due to the electrophilic nature of the carbonyl carbon and the acidity of the aldehyde proton. This functionality allows for numerous derivatization strategies, including condensations, oxidations, reductions, and nucleophilic additions.
Condensation Reactions with Amines and Hydrazines: Formation of Schiff's Bases and Hydrazones
The C7-carbaldehyde of the pyrazolopyridine system readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones. wikipedia.orgresearchgate.net These reactions typically proceed by nucleophilic addition of the amine to the carbonyl group, forming a transient hemiaminal intermediate, which then dehydrates to yield the C=N double bond. wikipedia.org The reaction is often catalyzed by a small amount of acid.
Schiff bases derived from pyrazole (B372694) aldehydes have been synthesized by refluxing the aldehyde with various substituted amines in a suitable solvent like methanol (B129727) or ethanol. nih.govresearchgate.net Similarly, the reaction with hydrazine (B178648) or substituted hydrazines yields stable hydrazone derivatives. mdpi.comnih.gov These hydrazones are themselves valuable intermediates for the synthesis of other heterocyclic systems. mdpi.com The formation of these derivatives is a common strategy to explore structure-activity relationships in drug discovery programs.
Table 1: Examples of Schiff Base and Hydrazone Formation with Analogous Aldehydes This table presents data from analogous pyrazole and pyridine (B92270) aldehydes to illustrate the expected reactivity.
| Aldehyde Precursor | Amine/Hydrazine | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Schiff Base | Methanol, Acetic acid, reflux | nih.gov |
| Pyridine-4-carbaldehyde | p-Anisidine | Schiff Base | Water, Stirrer, 15 min | researchgate.netlab-chemicals.com |
| 3-Acetylpyridine | Cyanoacetyl hydrazine | Hydrazide-hydrazone | - | mdpi.com |
Oxidation and Reduction Processes of the Aldehyde Group
The aldehyde group is readily susceptible to both oxidation and reduction.
Oxidation: The C7-carbaldehyde can be oxidized to the corresponding 1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid. Common oxidizing agents used for converting heterocyclic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O). For the analogous 1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde, studies have shown that the aldehyde can undergo oxidation to the carboxylic acid, for instance, during accelerated stability studies under humid conditions. vulcanchem.com
Reduction: The aldehyde can be reduced to the primary alcohol, 1H-pyrazolo[4,3-b]pyridin-7-ylmethanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, often in an alcoholic solvent like methanol or ethanol. vulcanchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are less chemoselective. The reduction of a pyrazole-4-carbaldehyde to the corresponding alcohol using NaBH₄ has been reported as a key step in the synthesis of more complex molecules. bas.bg
Table 2: Representative Oxidation and Reduction Reactions of the Aldehyde Group Data based on analogous pyrazolo[4,3-b]pyridine-6-carbaldehyde and other pyrazole aldehydes.
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde | O₂ / H₂O (stability study) | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid | Oxidation | vulcanchem.com |
| 1H-Pyrazolo[4,3-b]pyridine-6-carbaldehyde | Sodium borohydride (NaBH₄) | (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol | Reduction | vulcanchem.com |
Nucleophilic Additions and Condensations
Beyond amine condensation, the C7-carbaldehyde is a substrate for various nucleophilic addition and condensation reactions, most notably the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine (B6355638) or ammonium (B1175870) carbonate. bas.bgresearchgate.netnih.gov
The reaction proceeds via the formation of a new C=C bond, yielding an electron-deficient alkene. bas.bg Knoevenagel condensations of various pyrazole aldehydes have been reported to proceed efficiently, sometimes even in aqueous media or under catalyst-free conditions, highlighting the reactivity of the aldehyde. bas.bgresearchgate.net These products are valuable intermediates for synthesizing a variety of fused heterocyclic systems.
Table 3: Knoevenagel Condensation with Analogous Heterocyclic Aldehydes This table illustrates typical Knoevenagel reaction conditions based on similar substrates.
| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |
|---|---|---|---|---|
| Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | None (in H₂O:EtOH) | Electron-deficient alkenes | bas.bg |
| Pyrazole aldehydes | Malononitrile | Ammonium carbonate | 2-(Pyrazol-4-ylmethylene)malononitrile | researchgate.net |
Electrophilic Aromatic Substitution on the Pyridine and Pyrazole Rings
Electrophilic aromatic substitution (EAS) on the 1H-pyrazolo[4,3-b]pyridine ring system is a complex process governed by the electronic properties of both the fused pyridine and pyrazole rings.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). youtube.comlibretexts.org Any electrophilic substitution that does occur is directed to the C3 position (meta to the nitrogen). youtube.comquora.com The presence of the strongly electron-withdrawing C7-carbaldehyde group further deactivates the pyridine ring, making EAS reactions on this ring even more challenging and requiring harsh reaction conditions.
In contrast, the pyrazole ring is generally more electron-rich than pyridine and thus more susceptible to electrophilic attack. In the related pyrazolo[3,4-b]pyridine system, electrophilic substitution reactions such as nitration and chlorination have been shown to occur on the pyrazole ring. cdnsciencepub.com For the 1H-pyrazolo[4,3-b]pyridine nucleus, electrophilic attack is predicted to favor the pyrazole ring, likely at the C3 position, which is not directly deactivated by the pyridine nitrogen or the C7-aldehyde. However, forcing conditions may be required, and regioselectivity can be an issue.
Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors
Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing the electron-deficient pyrazolopyridine core, particularly when a good leaving group, such as a halogen, is present at an activated position.
In the pyridine ring, positions ortho and para to the ring nitrogen (C4 and C6 in the pyrazolo[4,3-b]pyridine system) are activated towards nucleophilic attack. Therefore, a halogen atom at the C4 position of a 1H-pyrazolo[4,3-b]pyridine derivative would be susceptible to displacement by a variety of nucleophiles. The synthesis of pyrazolo[4,3-b]pyridines has been achieved starting from 2-chloro-3-nitropyridines, where the chloro group is displaced in a key SNA step. nih.gov
Amination Reactions to Introduce Nitrogen-Containing Moieties
A particularly useful SNA reaction is amination, which involves the displacement of a halogen atom by an amine or ammonia (B1221849). This provides a direct route to amino-substituted pyrazolopyridines, which are important precursors for further derivatization.
For a halogenated precursor such as 4-chloro-1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde, reaction with an amine (R-NH₂) or ammonia (NH₃) would be expected to yield the corresponding 4-amino derivative. Such reactions are typically carried out at elevated temperatures, sometimes with a base to neutralize the generated HX, and occasionally with a metal catalyst (e.g., palladium or copper) in what is known as a Buchwald-Hartwig amination. Studies on the related pyrazolo[3,4-b]pyridine isomer have demonstrated that a chloro group can be displaced by hydrazine (hydrazinodechlorination) to form an amino group after subsequent cyclization. cdnsciencepub.com
Table 4: Representative Nucleophilic Aromatic Substitution Reactions This table presents data from analogous halogenated pyrazolopyridines to illustrate expected reactivity.
| Halogenated Precursor | Nucleophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|---|
| 2-Chloro-3-cyanopyridine | Hydrazine | 3-Aminopyrazolo[3,4-b]pyridine | Excess hydrazine | cdnsciencepub.com |
| 5-Bromo-N-isopropyl-2-nitroaniline | Arylboronic acid | Suzuki coupling product | Pd(PPh₃)₄, Na₂CO₃, 80 °C | nih.gov |
Synthesis of Phosphoramidate (B1195095) Derivatives via Substitution
The preparation of 1H-pyrazolo[3,4-b]pyridine phosphoramidates has been successfully achieved by reacting 4-chloro-substituted pyrazolo[3,4-b]pyridines with various aminoalkylphosphoramidates. semanticscholar.orgkrishisanskriti.org This synthetic strategy relies on the nucleophilic displacement of the chlorine atom on the pyridine ring by the primary amine of the aminoalkylphosphoramidate. semanticscholar.org The reaction is typically performed under mild conditions, for instance, by refluxing the reactants in a solvent like tetrahydrofuran (B95107) (THF) for several hours. semanticscholar.orgkrishisanskriti.org The presence of an electron-withdrawing group, such as an ethoxycarbonyl group (-CO2Et) at the 5-position of the pyrazolopyridine ring, facilitates this substitution reaction. semanticscholar.org
This methodology has been used to synthesize a library of new phosphoramidate derivatives in good to excellent yields (52-98%). semanticscholar.org The resulting compounds were characterized using various spectroscopic techniques, including IR, ¹H, ¹³C, and ³¹P NMR, as well as high-resolution mass spectrometry (HRMS). krishisanskriti.org X-ray diffraction studies of one such derivative confirmed the formation of a dimer through intermolecular hydrogen bonding involving the phosphoramidate groups. semanticscholar.orgresearchgate.net This approach demonstrates a versatile and efficient route to novel pyrazolopyridine phosphoramidates. krishisanskriti.org
Table 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Phosphoramidate Derivatives (8a-l) This table is representative of the synthesis strategy, based on the isomeric pyrazolo[3,4-b]pyridine core.
Data sourced from research on the synthesis of 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. researchgate.net
Functional Group Interconversions and Modifications of Side Chains
The pyrazolo[4,3-b]pyridine scaffold, including its 7-carbaldehyde derivative, allows for a variety of functional group interconversions and side-chain modifications. These transformations are crucial for developing structure-activity relationships and synthesizing new chemical entities. biorxiv.org The aldehyde group at the C7 position is a key site for such modifications.
Common reactions involving the aldehyde group include:
Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride. This conversion alters the compound's polarity and hydrogen bonding capabilities.
Condensation: The aldehyde readily reacts with primary amines to form Schiff bases (imines). This reaction is useful for linking the pyrazolopyridine core to other molecules.
Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH), providing a handle for further derivatization, such as ester or amide formation.
Beyond the aldehyde, other positions on the bicyclic ring system can be modified. For instance, an amino group on the pyrazole ring can be converted into a variety of other substituents through diazotization reactions. cdnsciencepub.com Aprotic diazotization can lead to deamination (replacement by hydrogen) or conversion to a halogen (chlorodediazoniation or bromodediazoniation). cdnsciencepub.com Furthermore, modern cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce aryl groups onto the pyrazolopyridine scaffold, demonstrating the potential for extensive structural diversification. biorxiv.org
Investigation of Rearrangement Reactions and Reaction Mechanisms
The synthesis of the pyrazolo[4,3-b]pyridine ring system can involve notable rearrangement reactions and complex mechanisms. Understanding these pathways is essential for controlling product formation and regioselectivity.
One study reported an unusual rearrangement during the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. nih.gov The process, based on a modified Japp–Klingemann reaction, involved an unexpected C-to-N migration of an acetyl group. nih.gov The proposed mechanism, supported by the isolation of intermediates and NMR experiments, suggests a different pathway than the conventional Japp–Klingemann reaction observed in analogous benzene derivatives. nih.gov
Another approach involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov Treatment of the hydrazone with an electrophilic additive activates the pyridine ring for nucleophilic attack by the hydrazone nitrogen. nih.gov This intramolecular attack can occur at either C2 or C4 of the pyridine ring, leading to a mixture of regioisomeric products: pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regioselectivity of this cyclization can be influenced by the choice of electrophile and solvent. nih.gov These studies highlight the intricate electronic effects that govern the reactivity and potential for rearrangement within the functionalized pyridine precursors used to construct the pyrazolo[4,3-b]pyridine core. nih.gov
Exploration of Tautomerism in the 1H-Pyrazolo[4,3-b]pyridine System
Pyrazolo[3,4-b]pyridines, isomeric to the [4,3-b] system, are known to exist as a mixture of two principal tautomeric forms. researchgate.netmdpi.com This phenomenon of tautomerism is a fundamental characteristic of the pyrazolopyridine ring system. The two tautomers are the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole ring nitrogen. mdpi.comresearchgate.net
1H-Pyrazolo[4,3-b]pyridine: In this form, the proton is attached to the nitrogen atom at position 1, which is adjacent to the pyridine ring fusion.
2H-Pyrazolo[4,3-b]pyridine: In this form, the proton resides on the nitrogen atom at position 2.
The equilibrium between these two forms can be influenced by several factors, including the nature and position of substituents on the rings, the solvent, and temperature. nih.gov For the parent pyrazolo[3,4-b]quinoline, studies have shown a dynamic equilibrium between the two tautomers in aliphatic solvents. nih.gov The relative stability and population of each tautomer are critical as they can significantly impact the molecule's chemical reactivity, physical properties, and biological interactions. Both the 1H- and 2H-isomers have been described and synthesized, with the 1H-isomer being extensively documented in the literature. researchgate.netmdpi.com
Table 2: Mentioned Chemical Compounds
Computational and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridine 7 Carbaldehyde and Its Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the stability and reactivity of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde.
Molecular Mechanics (MM) Calculations for Conformation Analysis
While DFT is highly detailed, Molecular Mechanics (MM) calculations offer a computationally less intensive approach, making them suitable for preliminary conformational analysis, especially for larger derivatives. MM methods model the molecule as a collection of atoms interacting through a potential energy field, allowing for the rapid exploration of different spatial arrangements (conformers). This analysis is crucial for identifying the low-energy conformations that are most likely to be present under experimental conditions. For complex drug-like molecules, understanding the preferred conformation is a key step before undertaking more demanding quantum chemical calculations.
Basis Set Selection and Methodological Considerations
The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons. Common basis sets used for molecules containing nitrogen, oxygen, and carbon include Pople-style basis sets like 6-31G(d) or 6-311++G(d,p). The selection of the basis set is a trade-off between computational expense and the desired level of accuracy. For instance, the inclusion of polarization functions (d,p) allows for a more flexible description of electron density, which is important for polar molecules like this compound. The combination of a DFT functional (e.g., B3LYP) with an appropriate basis set is a cornerstone of modern computational studies on such heterocyclic systems.
Analysis of Electronic Properties and Molecular Orbitals (HOMO-LUMO Gaps)
The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For pyrazolopyrimidine derivatives, a lower HOMO-LUMO energy gap has been correlated with higher biological activity.
Below is a representative data table illustrating the kind of information that would be generated from a DFT calculation for this compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Prediction of Thermochemical Properties: Heats of Formation and Bond Dissociation Energies
Computational methods can predict key thermochemical properties, providing valuable data that may be difficult to obtain experimentally. The heat of formation, which is the change in enthalpy when a compound is formed from its constituent elements in their standard states, can be calculated to assess the thermodynamic stability of the molecule.
The following table provides an example of the type of thermochemical data that can be generated.
| Property | Predicted Value |
|---|---|
| Heat of Formation (gas phase) | +150.5 kJ/mol |
| Bond Dissociation Energy (Aldehyde C-H) | 355.2 kJ/mol |
| Bond Dissociation Energy (Pyrazole N-H) | 410.8 kJ/mol |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. The MEP surface illustrates the distribution of charge on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density and are susceptible to electrophilic attack. For this compound, these would likely be located around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings and the oxygen atom of the carbaldehyde group. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. These would be expected near the hydrogen atoms, particularly the hydrogen of the aldehyde group and the N-H of the pyrazole ring. MEP analysis is invaluable for designing new derivatives, as it helps in predicting how modifications to the structure will alter its reactivity and intermolecular interactions.
Non-covalent Interaction Analysis (e.g., QTAIM, RDG)
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with biological targets. nih.gov Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to study these forces.
In derivatives of quinolone carboxylic acids, which share structural similarities with pyrazolopyridines, NCIs like hydrogen bonds and halogen bonds are significant. nih.gov The analysis of crystal structures reveals various homodimeric arrangements stabilized by these interactions. nih.gov Computational studies on related heterocyclic systems have shown that intramolecular hydrogen bonds are strengthened in polar environments. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) analysis has further clarified that dispersion forces are often the decisive factor in intermolecular interactions within these systems. nih.gov For instance, in some quinolone derivatives, the electron density at the bond critical point of a hydrogen bond can be as much as 20-25% of a covalent bond, indicating a strong interaction, partly due to its participation in a six-membered quasi-ring. nih.gov
Computational Studies on Nonlinear Optical (NLO) Response and Hyperpolarizability
While specific studies on the nonlinear optical (NLO) properties of this compound are not extensively documented in the provided results, computational methods are generally used to predict the NLO response of organic molecules. These studies typically involve calculating the first and second hyperpolarizabilities, which are measures of a molecule's ability to generate second and third-harmonic frequencies of incident light, respectively. The presence of donor-acceptor groups and extended π-conjugated systems in the pyrazolopyridine scaffold suggests potential for NLO activity.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and stability of molecules over time. nih.gov This method is particularly useful for flexible molecules like peptides and has been applied to understand the folding process of structured peptides at an atomic level. nih.gov By simulating the movement of atoms, MD can reveal the most stable conformations and the transitions between them.
For example, MD simulations have been used to study the folding and unfolding rates of a 20-residue three-stranded antiparallel β-sheet peptide, providing detailed insights into its kinetic and thermodynamic properties. nih.gov In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. For instance, MD simulations of pyrazole derivatives of usnic acid bound to PPARγ agonists were performed to verify the stability of the complexes and the binding poses obtained from docking experiments. nih.gov Similarly, studies on 1,2,4-triazole (B32235) derivatives have used 100 ns MD simulations to confirm the stability of ligand-enzyme complexes, showing minimal fluctuations in root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). pensoft.netresearchgate.net
In Silico Screening Methodologies for Ligand Discovery
In silico screening has become an indispensable tool in the discovery of new ligands for biological targets. pensoft.netnih.govnih.gov These computational methods allow for the rapid screening of large libraries of compounds to identify potential drug candidates.
Virtual screening involves the use of computational methods to identify promising candidates from a large compound library. acs.org This process often begins with the filtering of compounds based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five. nih.gov For example, a study on pyrazole derivatives of usnic acid screened 36 compounds, from which seven were selected based on their favorable pharmacokinetic and drug-like properties for further investigation. nih.gov
Pharmacophore-based virtual screening (PBVS) is another common approach, where a 3D model of the key interaction features required for binding to a specific target is used to screen compound libraries. acs.org This method was successfully used to identify dual inhibitors of Janus Kinases (JAK) 2 and 3 from a library of 54 in-house synthesized pyrazolone (B3327878) derivatives. acs.orgacs.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netbiorxiv.orgresearchgate.net This method is widely used to understand the binding mode of potential inhibitors and to predict their binding affinity.
In studies of 1H-pyrazolo[3,4-b]pyridine derivatives, molecular docking has been used to investigate their binding to various biological targets, including DNA, TANK-binding kinase 1 (TBK1), and α-amylase. nih.govnih.govnih.gov For instance, docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives with DNA (PDB code: 152d) showed a good correlation between the predicted binding affinity and the experimentally observed anticancer activity. nih.gov Similarly, docking of newly synthesized pyridine-pyrazole hybrid derivatives into the active site of glucosamine-6-phosphate synthase revealed moderate to good binding energies. researchgate.net
The following table summarizes the results of molecular docking studies for some pyrazole derivatives:
| Compound/Derivative | Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Pyrazole derivatives of Usnic Acid (Compounds 5, 6, 7) | PPARγ agonists | -9.2 | Binding to the agonist active site. nih.gov |
| 1,2,4-triazole derivatives | Oxidative stress-related enzymes | - | Interaction with key residues in the active site. pensoft.net |
| Pyrazolo[3,4-b]pyridine derivative 15y | TBK1 | - | Potent inhibition with an IC50 of 0.2 nM. researchgate.netnih.gov |
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. acs.orgnih.gov These models can then be used to screen new compounds or to guide the design of more potent derivatives.
A pharmacophore model based on the known JAK inhibitor tofacitinib (B832) was used to screen for novel dual JAK2/3 inhibitors from a library of pyrazolone derivatives. acs.org This approach successfully identified twelve potential inhibitors. acs.org In another study, a 3D structure-based pharmacophore model was developed to identify novel binders of bromodomain-containing protein 9 (BRD9), leading to the discovery of a promising hit with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) represents a important computational methodology in medicinal chemistry aimed at elucidating the mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govphyschemres.org The primary objective of QSAR studies is to develop predictive models that can guide the synthesis of new, more potent molecules and reduce the need for extensive experimental screening. physchemres.org For heterocyclic compounds like pyrazolo[4,3-b]pyridine derivatives, QSAR models are constructed by correlating variations in their structural features with observed changes in biological endpoints, such as enzyme inhibition or receptor binding affinity.
The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. nih.gov The three-dimensional structures of these compounds are generated and optimized, often using force fields like MM2. nih.govresearchgate.net Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using specialized software such as PaDEL. nih.govresearchgate.net These descriptors fall into various categories, including electronic, steric, topological, and lipophilic properties.
The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are employed to establish a mathematical equation linking the most relevant descriptors to the biological activity. physchemres.org For instance, a study on thiazolidine-4-one derivatives, another class of heterocyclic compounds, identified several descriptors that correlated with antitubercular activity. nih.gov Descriptors such as MLFER_S (related to molar refractivity), GATSe2 (Geary autocorrelation of lag 2, weighted by atomic Sanderson electronegativities), and Shal (a shape index) showed a positive correlation, indicating that increases in their values were associated with higher activity. nih.gov Conversely, the SpMAD_Dzs descriptor (related to spectral mean absolute difference from Z-scaled values) had a negative correlation. nih.gov Such models provide valuable insights into the structural requirements for desired biological activity, guiding the rational design of new derivatives of this compound.
| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |
| Electronic | GATSe2 (Geary autocorrelation - lag 2 / weighted by Sanderson electronegativity) | Reflects the distribution of electronegativity within the molecule, which can influence intermolecular interactions. |
| Steric/Shape | Shal (Shape and size descriptor), MLFER_S (Molar refractivity from LFER equation) | Relates to the size and shape of the molecule, affecting how it fits into a biological target's binding site. |
| Topological | SpMAD_Dzs (Spectral mean absolute difference from Z-scaled values) | Describes the connectivity and branching of the molecular structure. |
| Physicochemical | EstateVSA 6 (Electrotopological state atom-type index) | Encodes information about electron accessibility and surface area, which can impact solubility and binding. |
Computational Assessment of Drug-like Properties and Pharmacokinetic Descriptors (methodologies, not specific compound values)
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often referred to as its pharmacokinetic profile, is crucial for success. nih.govfrontiersin.org Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing researchers to prioritize compounds with favorable characteristics and identify potential liabilities before committing to extensive synthesis and in vitro/in vivo testing. nih.govnih.gov A variety of computational tools and web servers, such as SwissADME and pkCSM, are widely used for this purpose. frontiersin.orgsemanticscholar.orgyoutube.com These platforms employ algorithms and predictive models based on large datasets of known drugs and experimental data.
The computational assessment of drug-likeness often begins with an evaluation of fundamental physicochemical properties, which are governed by a molecule's structure. frontiersin.org One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. youtube.com Other important physicochemical descriptors include the topological polar surface area (TPSA), which is a predictor of cell membrane permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. youtube.comnih.gov
Beyond basic physicochemical properties, computational models can predict more complex pharmacokinetic behaviors. For instance, models can estimate a compound's potential to cross the blood-brain barrier (BBB), which is critical for drugs targeting the central nervous system. nih.gov They can also predict whether a compound is likely to be a substrate or inhibitor of key membrane transporters like P-glycoprotein (P-gp), an efflux pump that can limit the intracellular concentration and efficacy of many drugs. semanticscholar.org Furthermore, the prediction of metabolic stability is a key component of these assessments. Models can identify potential interactions with cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of the majority of drugs. rsc.org Predicting whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) is essential for anticipating potential drug-drug interactions. nih.govrsc.org
| Property Assessed | Methodology / Key Descriptors | Significance in Drug Discovery |
| Drug-Likeness | Lipinski's Rule of Five (Molecular Weight, logP, H-bond donors/acceptors) | Provides an early indication of the potential for oral bioavailability. youtube.com |
| Solubility & Permeability | Topological Polar Surface Area (TPSA), logP (octanol/water partition coefficient) | Predicts the ability of a compound to dissolve and pass through biological membranes. youtube.com |
| Distribution | Blood-Brain Barrier (BBB) penetration models | Determines if a compound can reach targets within the central nervous system. nih.gov |
| Metabolism | Cytochrome P450 (CYP) inhibition models | Assesses the potential for a compound to interfere with the metabolism of other drugs. rsc.org |
| Efflux | P-glycoprotein (P-gp) substrate/inhibitor prediction | Predicts whether a compound might be actively transported out of cells, affecting its efficacy. semanticscholar.org |
Spectroscopic Characterization Methodologies for 1h Pyrazolo 4,3 B Pyridine 7 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of pyrazolopyridine derivatives. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the molecule's proton and carbon framework can be assembled. researchgate.netnih.gov
Proton NMR (¹H NMR)
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. For pyrazolo[4,3-b]pyridine systems, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.orggoogle.com The aldehyde proton of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is particularly diagnostic, appearing as a singlet at a significantly downfield-shifted position, often above δ 10.0 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons on the pyridine (B92270) and pyrazole (B372694) rings show distinct coupling patterns that aid in their assignment. For instance, in a γ-unsubstituted pyridine ring, a signal around 8 ppm is characteristic. nih.gov The NH proton of the pyrazole ring is also observable and its chemical shift can be influenced by solvent and concentration. ipb.pt
Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolopyridine Derivatives
| Compound/Proton | H-3 | H-4/H-6 | H-5 | Aldehyde CHO | Aromatic Protons | NH | Reference |
|---|---|---|---|---|---|---|---|
| Derivative A | 8.57 (s) | - | 7.52 (d) | - | 7.42 (t), 7.22-7.32 (m), 7.10 (d) | - | rsc.org |
| Derivative B | 8.50 (s) | - | 7.48 (s) | - | 7.41 (dd), 7.22 (d), 7.06 (d) | - | rsc.org |
| Derivative C | 8.76 (s) | - | - | - | 8.15 (d), 7.89 (d), 7.42-7.47 (m) | - | rsc.org |
| 7-bromo-1H-Pyrazolo[4,3-b]pyridine | - | 8.27 (d) | 7.21 (d) | - | - | 14.12 (br s) | chemicalbook.com |
Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet, and 'br s' broad singlet. The specific coupling constants (J values) and solvent used can be found in the cited literature.
Carbon-13 NMR (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The aldehyde carbon in this compound gives a highly characteristic signal in the range of δ 185-195 ppm. rsc.org The carbon atoms within the heterocyclic rings resonate at distinct chemical shifts, which are influenced by the nitrogen atoms and the substituents present. ias.ac.in Generally, carbons adjacent to nitrogen atoms are shifted downfield. The assignment of ¹³C signals is often aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups. nih.gov The chemical shifts for carbons in the pyrazole and pyridine rings can be used to differentiate between isomers. ias.ac.in
Interactive Table: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Pyrazolo[4,3-b]pyridine Core
| Carbon Atom | Chemical Shift Range (ppm) | Notes | Reference |
|---|---|---|---|
| C=O (Aldehyde) | 185 - 195 | Diagnostic for the carbaldehyde group. | rsc.org |
| C3 | ~130 - 145 | Chemical shift is sensitive to substituents on the pyrazole ring. | rsc.orgias.ac.in |
| C3a | ~115 - 125 | Quaternary carbon at the ring junction. | rsc.org |
| C4 | ~120 - 130 | Pyridine ring carbon. | rsc.org |
| C5 | ~110 - 125 | Pyridine ring carbon. | rsc.org |
| C6 | ~145 - 155 | Pyridine ring carbon adjacent to nitrogen. | rsc.org |
| C7 | ~135 - 145 | Carbon bearing the aldehyde group. | rsc.org |
| C7a | ~140 - 150 | Quaternary carbon at the ring junction. | rsc.org |
Note: These are approximate ranges and can vary based on substitution and solvent.
Heteronuclear NMR (e.g., ³¹P NMR, ¹⁵N NMR)
While less common for this specific parent compound unless derivatized with appropriate nuclei, heteronuclear NMR techniques like Phosphorus-31 (³¹P) and Nitrogen-15 (¹⁵N) NMR can be invaluable. For derivatives containing phosphorus, ³¹P NMR provides information about the chemical environment of the phosphorus atom. ¹⁵N NMR spectroscopy, although less sensitive, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazolopyridine core. ipb.pt The chemical shifts of the nitrogen atoms can help in unambiguously determining tautomeric forms and the position of substituents on the nitrogen atoms of the pyrazole ring. ias.ac.in For instance, ¹⁵N NMR can clearly distinguish between N1 and N2 isomers in pyrazole systems through the observation of coupling constants with adjacent protons. ias.ac.in
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex derivatives. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system. sdsu.edu For the pyrazolopyridine core, COSY spectra would show correlations between the coupled protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is a powerful tool for assigning the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most crucial experiments for elucidating the structure of highly substituted or complex heterocyclic systems. nih.govsdsu.edu It shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons. For this compound, an HMBC experiment would show a key correlation from the aldehyde proton to the C7 carbon, confirming the position of the aldehyde group. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nist.govdergipark.org.tr This precision allows for the determination of the elemental composition of the parent molecule, as the exact mass is unique to a specific atomic combination. rsc.org For this compound (C₇H₅N₃O), HRMS would confirm this molecular formula by matching the experimentally measured mass to the calculated theoretical mass. nist.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For pyrazole and pyridine containing compounds, characteristic fragmentation pathways include the loss of small, stable molecules. In the case of pyrazolo[4,3-b]pyridine derivatives, common fragmentation patterns involve the cleavage of the pyrazole ring, often with the elimination of molecules like HCN or N₂. researchgate.net The aldehyde group can also influence fragmentation, potentially leading to the loss of CO (28 Da) or a CHO radical (29 Da). Analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net
Interactive Table: Expected HRMS Data and Key Fragments for this compound
| Ion | Formula | Calculated m/z | Description | Reference |
|---|---|---|---|---|
| [M+H]⁺ | C₇H₆N₃O⁺ | 148.0499 | Protonated molecular ion. | dergipark.org.trrsc.org |
| [M]⁺• | C₇H₅N₃O⁺• | 147.0427 | Molecular ion radical. | nist.gov |
| [M-CO]⁺• | C₆H₅N₃⁺• | 119.0478 | Loss of carbon monoxide from the aldehyde. | researchgate.net |
| [M-HCN]⁺• | C₆H₄N₂O⁺• | 120.0318 | Loss of hydrogen cyanide from the pyrazole or pyridine ring. | researchgate.net |
| [M-N₂H]⁺ | C₇H₄NO⁺ | 118.0287 | Loss of a diazinyl radical from the pyrazole ring. | researchgate.net |
Note: The observed fragments and their relative intensities can vary depending on the ionization technique (e.g., ESI, EI) and the instrument parameters.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of pyrazolo[4,3-b]pyridine derivatives, offering both separation and sensitive detection. In a typical setup, an LC system, such as an Agilent 1200 Series, is coupled with a triple quadrupole mass analyzer like a 3200 QTRAP. researchgate.net This combination allows for the separation of the target compound from reaction byproducts and impurities on a chromatographic column, commonly a C18 column, before it enters the mass spectrometer for detection. researchgate.net
High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is frequently used to determine the exact mass of the synthesized compounds. nih.govresearchgate.net This technique is precise enough to confirm the elemental composition of a molecule. For instance, in the synthesis of various ethyl 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, HRMS was used to verify the calculated mass [M+H]⁺ or [M+Na]⁺ ions, confirming the successful synthesis of the target structures. nih.gov For example, the calculated m/z for C₁₇H₁₄BrN₃O₄ [M+H]⁺ was 404.0240, with the found value being 404.0242. nih.gov
The LC-MS/MS method, which involves monitoring specific parent-daughter ion transitions, is considered highly specific and can be used for quantitative analysis without requiring further confirmation of detected residues. epa.gov The specificity of MS/MS is also valuable for distinguishing between isomers and identifying metabolites. researchgate.netepa.gov Predicted collision cross-section (CCS) values, calculated using tools like CCSbase, can further aid in the identification of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Table 1: LC-MS Parameters and Findings for Pyrazolopyridine Derivatives
| Parameter | Description | Typical Value/Finding | Source(s) |
|---|---|---|---|
| LC System | High-Performance Liquid Chromatography system for separation. | Agilent 1200 Series | researchgate.net |
| Column | Stationary phase used for chromatographic separation. | Eclipse XDB-C18 (4.6 × 150 mm, 5 μm) | researchgate.net |
| Ionization | Method for generating ions for mass analysis. | Electrospray Ionization (ESI) | nih.govresearchgate.net |
| Mass Analyzer | Device for measuring the mass-to-charge ratio of ions. | Triple Quadrupole (QTRAP); Time-of-Flight (TOF) for HRMS | researchgate.netnih.gov |
| Detection | Confirmation of molecular formula. | High-resolution mass spectrometry (HRMS) provides exact mass, e.g., found m/z of 371.0984 for C₁₇H₁₄N₄O₆ [M+H]⁺ (calc. 371.0986). | nih.gov |
| Mode | Ion polarity used for detection. | Positive ion mode ([M+H]⁺, [M+Na]⁺) is common. | nih.govrsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The most characteristic absorption is that of the aldehyde carbonyl (C=O) group. In related pyrazole-carbaldehyde structures, this stretching vibration (ν) appears prominently in the region of 1684–1700 cm⁻¹. rsc.org This sharp, strong peak is a definitive indicator of the carbaldehyde moiety.
Other significant peaks in the IR spectrum help confirm the pyrazolopyridine core. These include C=N and C=C stretching vibrations from the fused aromatic rings, typically found in the 1600–1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the N-H stretching vibration of the pyrazole ring would appear as a broader band in the 3400–3100 cm⁻¹ region. The characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives similarly relied on IR spectroscopy to identify characteristic NH bands and aromatic proton signals. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| N-H (Pyrazole) | Stretch | 3400–3100 (broad) | researchgate.net |
| C-H (Aromatic) | Stretch | 3100–3000 | researchgate.net |
| C=O (Aldehyde) | Stretch | 1700–1684 | rsc.org |
| C=N / C=C (Aromatic) | Stretch | 1600–1450 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems. The fused aromatic structure of this compound results in characteristic absorption bands in the UV-Vis spectrum. Derivatives of the related 1H-pyrazolo[3,4-b]quinoline scaffold exhibit absorption maxima in the UV-Vis range, with long-wavelength bands appearing around 390 nm. mdpi.com These absorptions are due to π→π* transitions within the extended π-electron system of the heterocyclic core.
The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the rings. For example, studies on pyrazoloquinoline derivatives show that the absorption maximum can shift depending on solvent polarity. mdpi.com The addition of substituents to the pyrazolopyridine rings can either shift the absorption to longer wavelengths (a bathochromic or red shift) or to shorter wavelengths (a hypsochromic or blue shift), depending on whether the substituent is electron-donating or electron-withdrawing. This technique is also the foundation for fluorescence studies, as the wavelength of maximum absorption is typically used as the excitation wavelength for fluorescence measurements. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unequivocal proof of molecular structure, connectivity, and stereochemistry.
The analysis of crystal structures obtained from X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. In the crystal structure of a 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivative, X-ray analysis showed a network of intermolecular hydrogen bonds involving the phosphoramidate groups, which dictates the molecular packing. researchgate.net
One of the most critical applications of X-ray crystallography in the study of pyrazolopyridines is the unambiguous confirmation of regioisomers. nih.gov The synthesis of substituted pyrazolopyridines can often lead to the formation of multiple isomers depending on the reaction conditions and the nature of the reactants. nih.gov For example, in the synthesis of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, an unexpected rearranged product was formed alongside the expected one; its exact structure as an N-aryl derivative was definitively confirmed by single-crystal X-ray diffraction analysis. nih.gov This technique provides precise bond angles and lengths, confirming the connectivity and resolving any structural ambiguity that cannot be settled by NMR or MS alone.
Furthermore, X-ray analysis reveals the molecule's conformation, such as the twist angle between different ring systems. In one study of related indole (B1671886) derivatives, the triazole and indole rings were found to be twisted from each other, with the angle of torsion precisely measured. mdpi.com This conformational data is crucial for understanding structure-activity relationships and for computational modeling studies. nih.gov
Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications
Certain pyrazolopyridine and related pyrazoloquinoline derivatives exhibit fluorescence, a property that is highly sensitive to the molecule's environment and structure. This makes them valuable as fluorescent probes and chemosensors. core.ac.ukmdpi.com The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline core, for example, is known for its favorable emissive properties, with high fluorescence quantum yields. core.ac.uk
The functionalization of the pyrazolopyridine skeleton with receptor moieties allows for the design of fluorescent sensors for specific analytes, particularly metal cations. mdpi.com A common sensing mechanism involves photoinduced electron transfer (PET), where the fluorescence of the fluorophore (the pyrazolopyridine core) is quenched by an electron-donating receptor group. core.ac.uknih.gov Upon binding of a cation to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov
Derivatives of 1H-pyrazolo[3,4-b]quinoline have been developed as selective fluorescent sensors for cations like Zn²⁺ and Cu²⁺. mdpi.comacs.org In one case, the addition of Zn²⁺ ions to a pyrazoloquinoline derivative in acetonitrile (B52724) resulted in a 13-fold increase in fluorescence quantum yield, with a detection limit of 1.93 × 10⁻⁷ M. mdpi.com The stoichiometry of the sensor-ion complex, often 1:1, and its binding constant can also be determined through fluorescence titration experiments. mdpi.com These properties make pyrazolopyridine derivatives promising candidates for applications in environmental monitoring and biological imaging. mdpi.commdpi.com
Table 3: Fluorescence Properties and Sensing Applications of Pyrazolopyridine Derivatives
| Derivative Family | Fluorophore Core | Target Analyte | Sensing Mechanism | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]quinolines | 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Zn²⁺ | PET Inhibition | 13-fold fluorescence enhancement upon Zn²⁺ binding. | mdpi.com |
| Pyrazolo[3,4-b]quinolines | 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline | Pb²⁺, Cd²⁺, etc. | PET Inhibition | Sensor for various divalent cations; selectivity enhanced by water. | core.ac.uknih.gov |
| bis-Pyrazolo[3,4-b:4′,3′-e]pyridines | 1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu²⁺ | Fluorescence Quenching | Reversible sensor with nanomolar detection limit for Cu²⁺. | acs.org |
| Pyridine Derivatives | 2-amino-pyridine | Cr²⁺, Hg²⁺, Ni²⁺ | Complexation | Rapid identification of toxic heavy metal ions in water. | mdpi.com |
Absorption and Emission Profile Analysis
The absorption and emission properties of pyrazolopyridine derivatives are central to their potential use in optoelectronic and sensing applications. The analysis typically involves UV-Vis absorption spectroscopy to determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε), which provide insights into the electronic transitions within the molecule.
Fluorescence spectroscopy is employed to study the emission characteristics, including the wavelength of maximum emission (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These parameters are sensitive to the molecular structure and the surrounding environment. For instance, studies on related pyrazolo[3,4-b]quinoline derivatives have shown that their fluorescence quantum yields and lifetimes can be relatively independent of solvent polarity, with values reaching up to 88% and 25 ns, respectively. core.ac.uk
Table 1: Spectroscopic Data for a Related Pyrazolo[4,3-b]pyridine Derivative
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | 336 nm | nih.gov |
| Emission Maximum (λem) | 440 nm | nih.gov |
| Quantum Yield (ΦF) | 35% | nih.gov |
Note: The data presented in this table is for a related pyrazolo[4,3-b]pyridine derivative and not for this compound itself, as specific data for the latter is not available in the reviewed literature.
Ratiometric Fluoroionophoric Detection Probe Behavior
The design of ratiometric fluorescent sensors allows for more accurate and reliable detection of analytes by measuring the ratio of fluorescence intensities at two different wavelengths. This approach can minimize the effects of environmental factors and instrumental variations. Pyrazolopyridine scaffolds are attractive for developing such sensors due to their inherent fluorescence and the ease with which recognition moieties can be introduced.
The behavior of a pyrazolo[4,3-b]pyridine derivative as a ratiometric fluoroionophoric detection probe has been demonstrated for the detection of boron trifluoride (BF3). nih.gov Upon the addition of BF3, the absorption band of the probe shifted from 336 nm to 368 nm, and the emission band shifted from 440 nm to 473 nm. nih.gov This shift is accompanied by an increase in the fluorescence intensity at the new emission wavelength, leading to a ratiometric response. The quantum yield also increased from 35% to 65% in the presence of BF3, which is attributed to an intramolecular charge transfer (ICT) mechanism from an alkoxy group to the boron atom. nih.gov
Table 2: Ratiometric Fluorescent Response of a Pyrazolo[4,3-b]pyridine Derivative to BF3
| Condition | Absorption Maximum (λabs) | Emission Maximum (λem) | Quantum Yield (ΦF) | Reference |
| Probe alone | 336 nm | 440 nm | 35% | nih.gov |
| Probe + BF3 | 368 nm | 473 nm | 65% | nih.gov |
Note: The data presented in this table is for a related pyrazolo[4,3-b]pyridine derivative and not for this compound itself, as specific data for the latter is not available in the reviewed literature.
The principle of ratiometric sensing has also been applied to other related heterocyclic systems. For example, a pyrene-based derivative was designed as a ratiometric fluorescent sensor for heparin, where the ratio of excimer to monomer emission intensity changes upon binding. rsc.org Similarly, an oxazolo-phenazine derivative was developed as a ratiometric sensor for hypochlorite, with the fluorescence color changing from blue to yellow upon oxidation. sigmaaldrich.com These examples highlight the versatility of the ratiometric approach in designing sensitive and selective chemical sensors.
Mechanistic Studies and Target Interaction Research for 1h Pyrazolo 4,3 B Pyridine 7 Carbaldehyde Scaffolds
Investigation of Pyrazolopyridine Scaffold Interactions with Protein Kinases
The aberrant activity of protein kinases is a known driver for numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. nih.gov Pyrazolopyridine scaffolds have emerged as a highly successful framework for designing potent and selective kinase inhibitors. rsc.org
The design of kinase inhibitors based on the pyrazolopyridine core is rooted in its function as an "adenine-mimetic" or "hinge-binder". nih.govrsc.org The ATP binding site of a kinase is a cleft located between the N- and C-terminal lobes of the enzyme, connected by a flexible hinge region. acs.orgacs.org This hinge region provides crucial hydrogen bonding sites that anchor ATP for the phosphotransfer reaction. biosolveit.de
Pyrazolopyridine scaffolds are designed to mimic these critical interactions. nih.gov As bioisosteres of purine (B94841), the arrangement of nitrogen atoms within the fused pyrazole (B372694) and pyridine (B92270) rings is ideal for forming hydrogen bonds with the backbone of the kinase hinge region. nih.govrsc.org This inherent binding capability makes the pyrazolopyridine core a "privileged scaffold," meaning it is a recurring motif in successful drug candidates. nih.govnih.gov Well-established synthetic methods allow for derivatization at various positions on the scaffold, enabling chemists to fine-tune the molecule's properties to occupy other desired regions of the binding pocket and enhance potency, selectivity, and pharmacokinetic profiles. nih.gov
Several successful kinase inhibitors, such as selpercatinib, glumetinib, camonsertib, and olverembatinib, which have received regulatory approval or are in late-stage clinical trials, are built upon pyrazolopyridine cores, underscoring the success of this design strategy. nih.govrsc.org
The primary mechanism of action for most pyrazolopyridine-based kinase inhibitors is their direct competition with ATP in the hinge-binding domain. biosolveit.de The hinge binder component of an inhibitor mimics the interaction pattern of ATP's adenine (B156593) base. biosolveit.de Typically, a hydrogen bond acceptor on the ligand interacts with the backbone amide (NH) of the third residue following the gatekeeper amino acid (a key residue that controls access to a hydrophobic pocket). biosolveit.de
The pyrazole ring within the scaffold plays a crucial role in these interactions. For instance, in studies of pyrazole-based inhibitors targeting ALK, the pyrazole moiety was found to form interactions with glutamate (B1630785) and methionine residues in the hinge region. nih.gov Similarly, docking studies of pyrazolo[3,4-b]pyridines with CDK2 demonstrated that the pyrazole NH can act as a hydrogen bond donor to key residues like Glu81. nih.gov
The nitrogen atoms of the pyridine ring can also form hydrogen bonds, further stabilizing the inhibitor-kinase complex. nih.gov For example, in Bcr-Abl inhibitors, the pyridine nitrogen accepts a hydrogen bond from a methionine in the hinge region. nih.gov The combination of these interactions effectively blocks ATP from binding, thereby inhibiting the kinase's catalytic activity and disrupting the downstream cellular signaling processes. biosolveit.de
Molecular Basis of Interaction with Specific Enzyme Targets
The versatility of the pyrazolopyridine scaffold extends beyond a single kinase family, with derivatives being developed to target a range of enzymes and protein-protein interactions (PPIs), including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinase 8 (CDK8), and the PEX14–PEX5 PPI.
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of pyrazolopyridine-based inhibitors. By systematically modifying different positions on the scaffold, researchers can elucidate the structural requirements for effective target engagement.
For instance, in the development of pyrazolo[4,3-c]pyridine inhibitors for the PEX14–PEX5 protein-protein interaction, SAR studies revealed that a 2,4-dichlorophenyl substitution at the N-1 position of the pyrazole ring was optimal for binding. acs.org Merging features from two initial hit compounds led to a hybrid molecule with superior activity, and it was discovered that a methoxy (B1213986) group on a naphthalene (B1677914) substituent was crucial for high-affinity interaction. acs.org
In another study on pyrazolo[3,4-b]pyridine derivatives as inhibitors of enterovirus replication, a comprehensive SAR analysis was conducted by varying four positions: N1, C6, C4, and a linker unit. nih.govacs.org It was found that an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position yielded high selectivity. nih.govacs.org The C4 position showed the greatest potential for improvement, with various N-aryl groups enhancing antiviral activity. nih.govacs.org
For CDK8 inhibitors, a scaffold hopping exercise from an imidazothiadiazole core to a pyrazolo[3,4-b]pyridine core was undertaken to improve metabolic stability. nih.gov Further optimization, including the addition of a chlorine atom at the C3 position of the pyrazolopyridine, led to a drastic increase in potency, attributed to a potential halogen−π interaction with a phenylalanine residue in the active site. nih.gov
Table 1: SAR Findings for Pyrazolopyridine Derivatives
| Scaffold | Target | Position of Modification | Favorable Substituent | Effect | Source |
|---|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | Enterovirus | N1 | Isopropyl | Increased selectivity | nih.gov, acs.org |
| Pyrazolo[3,4-b]pyridine | Enterovirus | C6 | Thiophenyl-2-yl | Increased selectivity | nih.gov, acs.org |
| Pyrazolo[3,4-b]pyridine | Enterovirus | C4 | 2-pyridyl group | Potent activity against non-polio enteroviruses | nih.gov, acs.org |
| Pyrazolo[4,3-c]pyridine | PEX14-PEX5 PPI | N1 (Pyrazole) | 2,4-dichlorophenyl | Optimal for binding | acs.org |
| Pyrazolo[3,4-b]pyridine | CDK8 | C3 | Chlorine | Drastic increase in potency | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | TRKA | Anilino & Thiophene moieties | Varies | Stabilization through hydrophobic interactions | nih.gov |
The mechanisms by which pyrazolopyridine scaffolds inhibit their targets are tailored to the specific biological context.
Protein Kinase Inhibition: For targets like TRKs and CDK8, the primary mechanism is competitive inhibition at the ATP-binding site. nih.govnih.gov Pyrazolopyridine derivatives, such as those developed for TRKA, effectively compete with ATP by forming hydrogen bonds and leveraging hydrophobic interactions within the active site. nih.gov In the case of CDK8, inhibitors bind to the ATP pocket, stabilizing an inactive conformation of the kinase and halting the phosphorylation of key transcription factors that drive cell proliferation. nih.govpatsnap.com Mechanistic studies of pyrazolo[3,4-b]pyridines against CDK2 have shown that potent compounds can induce cell cycle arrest and apoptosis. nih.gov
PEX14–PEX5 Protein-Protein Interaction (PPI) Inhibition: A distinct mechanism is observed in the inhibition of the PEX14–PEX5 interaction, which is essential for protein import into the glycosomes of Trypanosoma parasites. nih.govacs.org Pyrazolo[4,3-c]pyridine-based inhibitors were specifically designed to disrupt this PPI. nih.gov By binding to the PEX5-binding site on PEX14, these small molecules physically block the formation of the PEX14-PEX5 complex. microbialcell.com This disruption leads to the mislocalization of critical glycosomal enzymes to the cytosol, which is fatal for the parasite. nih.govmicrobialcell.com This represents a novel therapeutic strategy that affects multiple metabolic pathways simultaneously. acs.org
Table 2: Interaction of Pyrazolopyridine Derivatives with Specific Enzyme Targets
| Target Enzyme/System | Pyrazolopyridine Isomer | Key Interactions/Mechanism | Example Compound/Result | Source |
|---|---|---|---|---|
| CDK8/19 | Pyrazolo[3,4-b]pyridine | ATP-competitive inhibition; H-bond with hinge (Ala100); Halogen-π interaction with F97. | Compound 15 (JH-XVI-178) showed a 1 nM IC₅₀. | nih.gov, nih.gov |
| PEX14–PEX5 PPI | Pyrazolo[4,3-c]pyridine | Disruption of protein-protein interaction; inhibitor occupies the PEX5-binding site on PEX14. | Led to mislocalization of glycosomal enzymes and trypanocidal activity. | nih.gov, microbialcell.com |
| TRKA Kinase | Pyrazolo[1,5-a]pyrimidine | ATP-competitive inhibition; H-bond with hinge (Met-592); hydrophobic interactions. | Dual inhibitors of CDK2 and TRKA developed with antiproliferative activity. | nih.gov |
| Akt (Protein Kinase B) | Pyrazolo[3,4-b]pyridine | Allosteric inhibition; targeting the PH and kinase domains. | Designed compounds maintained Akt activity and improved selectivity over PKA. | researchgate.net, nih.gov |
| Enterovirus Replication | Pyrazolo[3,4-b]pyridine | Inhibition of viral replication. Mechanism not fully detailed but SAR is established. | JX040 showed potent activity against non-polio enteroviruses. | nih.gov, acs.org |
Exploration of Pyrazolopyridine Derivatives as Scaffolds for Bioactive Molecules
The utility of the pyrazolopyridine scaffold extends far beyond kinase inhibition, establishing it as a versatile platform in drug discovery. mdpi.com The structural features and synthetic accessibility of pyrazole and its fused derivatives have led to their exploration for a wide array of biological activities. researchgate.netmdpi.com
Compounds based on various pyrazolopyridine isomers have demonstrated pharmacological effects including:
Antiviral: As seen with inhibitors of enterovirus replication. nih.govacs.org
Antiparasitic: Exhibited by the trypanocidal activity of PEX14-PEX5 PPI inhibitors. nih.govacs.org
Antimicrobial and Antifungal: Multiple studies have reported the synthesis of pyrazolopyridine derivatives with significant activity against various bacterial and fungal strains. researchgate.net
Anti-inflammatory and Analgesic: The scaffold is present in molecules designed to treat inflammation and pain. mdpi.comresearchgate.net
The 5-aminopyrazole derivatives, which are key precursors for synthesizing fused heterocycles like pyrazolopyridines, are themselves starting points for numerous bioactive agents. mdpi.comresearchgate.net The combination of the π-excessive pyrazole ring with the π-deficient pyridine ring confers unique electronic properties that are valuable not only for biological interactions but also for applications in materials science, such as organic fluorophores for bioimaging. mdpi.com This broad applicability solidifies the pyrazolopyridine framework as a truly privileged and adaptable scaffold for the development of novel functional molecules. mdpi.comresearchgate.net
Identification of Molecular Targets and Pathways
Research into derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, a close isomer of 1H-pyrazolo[4,3-b]pyridine, has identified specific molecular targets and pathways, primarily in the realms of immunology and oncology. One of the most significant targets identified for this class of compounds is TANK-binding kinase 1 (TBK1). nih.govresearchgate.net TBK1 is a noncanonical member of the inhibitor-kappaB kinases (IKKs) family and serves as a crucial node in signaling pathways related to the innate immune system. nih.gov
The activation of TBK1 is fundamental for the production of type I interferons (IFNs). nih.gov When activated, TBK1 regulates IFN signaling by phosphorylating interferon regulatory factors 3 and 7 (IRF3/7). nih.gov This phosphorylation event causes IRF3/7 to dimerize and translocate into the nucleus, which in turn induces the expression of various pro-inflammatory and anti-viral genes. nih.gov Beyond its role in innate immunity, TBK1 is also implicated in processes such as neuroinflammation, autophagy, and oncogenesis, making it a prospective therapeutic target for a range of diseases. nih.govresearchgate.net
In addition to TBK1, other potential targets for pyrazolopyridine derivatives have been explored. For instance, in silico studies have been employed to investigate the interactions between pyrazolo[3,4-b]pyridine derivatives and various target proteins. researchgate.net Some derivatives have also been identified as inhibitors of Alkaline Phosphatase. researchgate.net The broad bioactivity of the 1H-pyrazolo[3,4-b]pyridine scaffold has been noted in applications as antitumor, anti-inflammatory, and nervous system agents, suggesting a wide range of potential molecular targets. nih.gov
Table 1: Identified Molecular Targets for Pyrazolopyridine Scaffolds
| Scaffold Family | Identified Target | Associated Pathway/Process |
| 1H-Pyrazolo[3,4-b]pyridine | TANK-binding kinase 1 (TBK1) | Innate immunity, IFN signaling, Autophagy, Oncogenesis nih.govresearchgate.net |
| 1H-Pyrazolo[3,4-b]pyridine | Alkaline Phosphatase | General metabolic processes researchgate.net |
| 1H-Pyrazolo[3,4-c]pyridine | G protein-coupled receptor 119 (GPR119) | Glucose homeostasis nih.gov |
Design and Synthesis of Ligands for Receptor Systems
The development of ligands based on the 1H-pyrazolo[4,3-b]pyridine and related scaffolds often employs rational, structure-based, and ligand-based design strategies. A prominent example is the design of potent TBK1 inhibitors from the 1H-pyrazolo[3,4-b]pyridine class. nih.gov This process began with the identification of an initial hit compound, URMC-099, from a kinase screening campaign. nih.gov The binding mode of this initial hit with TBK1 was analyzed using molecular docking, which revealed key hydrogen bonding interactions with hinge residues like Glu87 and Cys89, and with Asp157 of the DFG motif. nih.gov
This structural insight guided the design and synthesis of new derivatives. nih.gov A fragment splicing strategy was used, for example, by introducing alkylamino side chains from other known kinase inhibitors. nih.gov Further optimization involved chemical modifications intended to enhance ligand-receptor interactions; for instance, opening an indole (B1671886) ring to an aniline (B41778) was expected to increase basicity and promote the formation of a stronger salt bridge with the acidic Asp157 residue in the kinase. nih.gov
The synthesis of these designed ligands involves multi-step chemical processes. A common approach is the construction of the pyrazolopyridine core, which can then be functionalized. nih.govnih.gov Palladium-catalyzed C-N coupling reactions are a key method used to introduce various amine-containing side chains onto the core structure. nih.gov More broadly, the synthesis of the 1H-pyrazolo[3,4-b]pyridine system can be achieved through several established methodologies, including:
Condensation reactions: Reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govrsc.org The regioselectivity of this reaction depends on the relative electrophilicity of the two carbonyl groups in nonsymmetrical starting materials. nih.gov
The Gould-Jacobs reaction: This method uses a 3-aminopyrazole (B16455) instead of an aniline, reacting with compounds like diethyl 2-(ethoxymethylene)malonate to yield 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines, which are valuable intermediates for further derivatization. nih.gov
Multicomponent reactions: These reactions, which are popular for building heterocyclic systems, can be used to construct the pyrazoloquinoline system, a fused version of the scaffold. mdpi.com
Cyclization from pyridine precursors: Building the pyrazole ring onto a pre-existing pyridine ring, often using hydrazine (B178648) or its derivatives to react with a 2-chloro substituted pyridine that has an aldehyde or ketone at the C3 position. nih.gov The use of pyrazole-4-carbaldehydes as versatile precursors is also a documented strategy. semanticscholar.org
For the 1H-pyrazolo[3,4-c]pyridine scaffold, a ligand-based drug design approach led to the identification of a lead compound, which was subsequently optimized by modifying its aryl (R1) and piperidine (B6355638) N-capping (R2) groups to achieve single-digit nanomolar potency as GPR119 agonists. nih.gov
Studies on Antibacterial and Antifungal Activity Mechanisms (Methods of investigation, not outcomes)
The investigation of the mechanisms behind the antibacterial and antifungal activities of 1H-pyrazolo[4,3-b]pyridine scaffolds and their analogs involves a variety of established in vitro and in silico methodologies. The primary goal of these studies is to understand how these compounds inhibit or kill microbial pathogens, rather than just quantifying their effectiveness.
Methods for Investigating Antibacterial Mechanisms:
Susceptibility Testing: The initial step often involves determining the compound's activity spectrum. This is done through in vitro testing against a panel of diverse bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as aerobic and anaerobic species. nih.govbohrium.com
Minimum Inhibitory Concentration (MIC) Determination: Standardized microdilution or diffusion methods, such as the agar (B569324) well diffusion method, are used to quantify the lowest concentration of the compound that prevents visible bacterial growth. researchgate.netnih.gov These results are often compared against known antibiotics like Metronidazole or Linezolid to benchmark potency. researchgate.netbohrium.com
Bacterial Growth Kinetics: To understand the effect on bacterial proliferation over time, bacterial growth is monitored by measuring the optical density (OD) of liquid cultures at regular intervals in the presence of varying concentrations of the test compound. nih.gov
Synergy Studies: The potential for synergistic or additive effects is investigated by combining the pyrazolopyridine derivative with conventional antibiotics, such as ampicillin. nih.gov This can provide clues about the mechanism, for example, suggesting that the compound might weaken the cell wall, increasing susceptibility to other agents. nih.gov
Methods for Investigating Antifungal Mechanisms:
Fungicidal Assays: Similar to antibacterial testing, the antifungal activity is quantified by determining the half-maximal effective concentration (EC50) against specific pathogenic fungi, such as Fusarium graminearum. researchgate.net
Molecular Docking: In silico molecular docking simulations are used to predict and analyze the binding interactions between the pyrazolopyridine derivatives and specific fungal proteins that are potential drug targets. researchgate.net This computational method helps to generate hypotheses about the molecular mechanism of action.
Biophysical Interaction Analysis: Techniques like microscale thermophoresis (MST) are employed to experimentally validate the interactions predicted by docking studies. researchgate.net MST measures the binding affinity (dissociation constant, Kd) between the compound and a target protein, such as a viral coat protein in the case of plant pathogens, providing direct evidence of target engagement. researchgate.net
Table 2: Methodologies for Investigating Antimicrobial Mechanisms
| Methodology | Purpose | Type of Study |
| In vitro susceptibility testing | Determine the spectrum of activity against various microbes. nih.govbohrium.com | Antibacterial/Antifungal |
| MIC / EC50 determination | Quantify the potency of the antimicrobial effect. researchgate.netnih.govresearchgate.net | Antibacterial/Antifungal |
| Bacterial growth kinetics | Monitor the effect on microbial proliferation over time. nih.gov | Antibacterial |
| Synergy testing | Investigate interactions with other known antimicrobial agents. nih.gov | Antibacterial |
| Molecular docking | Predict binding modes and identify potential molecular targets. researchgate.net | Antibacterial/Antifungal |
| Microscale Thermophoresis (MST) | Quantify the binding affinity to a specific target protein. researchgate.net | Antifungal/Antiviral |
Investigation of DNA/RNA Interactions (If applicable to the scaffold)
While direct studies focusing specifically on the interaction of 1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde with DNA or RNA are not extensively detailed in the available research, investigations into related heterocyclic systems suggest that such interactions are plausible and can be a mechanism of action.
For example, derivatives of the closely related pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit S. aureus DNA polymerase III, indicating an interaction with the bacterial DNA replication machinery. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral properties against tobacco mosaic virus (TMV), an RNA virus. researchgate.net The mechanism of this activity was explored by studying the interaction between the compounds and the TMV coat protein, which is essential for encapsulating the viral RNA. researchgate.net
The methods used in these studies on related scaffolds would be directly applicable to investigating the potential DNA/RNA interactions of 1H-pyrazolo[4,3-b]pyridine derivatives:
Enzyme Inhibition Assays: To test for effects on DNA or RNA processing enzymes, such as DNA/RNA polymerases, topoisomerases, or helicases.
Molecular Docking: To computationally model the potential binding of the scaffold within the grooves of DNA or in the binding pockets of RNA or associated proteins. researchgate.net
Biophysical Techniques: Methods like microscale thermophoresis (MST) can be used to measure the binding affinity between the compound and specific DNA/RNA structures or their associated proteins, providing quantitative evidence of an interaction. researchgate.net
Although direct evidence for the 1H-pyrazolo[4,3-b]pyridine scaffold is pending, the precedent set by similar heterocyclic systems indicates that investigating DNA/RNA interactions is a relevant avenue for mechanistic studies.
Role in Supramolecular Chemistry and Self-Assembly (If identified)
The pyrazole ring, a core component of the this compound scaffold, is a well-established building block in the field of supramolecular chemistry and molecular recognition. The nitrogen atoms of the pyrazole can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, making them versatile components for constructing complex, self-assembling systems.
Specifically, pyrazole-based dicarbaldehydes, which are structurally related to the title compound, have been used in the synthesis of large, functional macrocycles. researchgate.net For instance, the dipodal (2+2) condensation of a 3,5-(1-pyrazole) dicarbaldehyde with polyamines has been shown to produce 26-membered polyaza macrocycles. researchgate.net These macrocyclic structures are capable of forming dinuclear metal cryptates, where two metal ions (e.g., Cu2+) are held within the macrocyclic cavity. researchgate.net Such structures are of interest for their potential applications in catalysis, biomimicry of metalloproteins, and the development of advanced molecular hosts for host-guest chemistry. researchgate.net
The principles of coordination-driven self-assembly are central to this field. beilstein-journals.orgrsc.org By combining metal ions with ligands containing pyrazole units, it is possible to construct discrete, highly ordered supramolecular architectures like prismatic cages and molecular rectangles. beilstein-journals.org The formation of these structures is driven by the precise geometric preferences of the metal-ligand coordination bonds. rsc.org
The general strategies in this area involve the design of monomers that, through non-covalent interactions (such as metal-ligand coordination or hydrogen bonding), self-assemble into larger, well-defined structures. rsc.org The characterization of these self-assembled systems relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and single-crystal X-ray diffraction, which provides definitive structural information. beilstein-journals.org The aldehyde functionality present in this compound makes it a prime candidate for use in similar condensation and self-assembly strategies to create novel supramolecular architectures. researchgate.net
Advanced Applications and Future Research Directions for 1h Pyrazolo 4,3 B Pyridine 7 Carbaldehyde
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of the pyrazolo[4,3-b]pyridine core has been a subject of extensive research, with a focus on improving efficiency, selectivity, and substrate scope. A significant advancement in this area is the development of an efficient one-pot synthesis method starting from readily available 2-chloro-3-nitropyridines. nih.gov This protocol utilizes a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction. nih.govmdpi.comnih.govwikipedia.org
Further research in this area could focus on expanding the substrate scope of these novel methodologies to include a wider variety of substituted pyridines and diazonium salts, allowing for the synthesis of a more diverse library of pyrazolo[4,3-b]pyridine derivatives. Additionally, the exploration of alternative catalytic systems, such as transition metal catalysts or organocatalysts, could lead to even milder reaction conditions and improved regioselectivity. The development of solid-phase synthesis strategies would also be a valuable contribution, facilitating the high-throughput synthesis of compound libraries for screening purposes.
Exploration of Diverse Derivatization Strategies to Expand Chemical Space
The carbaldehyde group at the 7-position of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a versatile functional group that serves as a gateway to a vast chemical space. This aldehyde functionality can readily undergo a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Standard carbonyl chemistry can be employed to derivatize the 7-carbaldehyde. For instance, condensation reactions with various amines can yield a range of imines or Schiff bases, which can be further reduced to secondary amines. Reaction with hydroxylamine (B1172632) would produce the corresponding oxime, while hydrazines would afford hydrazones. These derivatives can possess their own unique biological activities or serve as intermediates for further functionalization.
The aldehyde can also participate in various carbon-carbon bond-forming reactions. For example, the Wittig reaction can be used to introduce alkenyl substituents, while the Henry reaction with nitroalkanes would yield β-nitroalcohols. Grignard and organolithium reagents can add to the carbonyl group to produce secondary alcohols, which can be further oxidized or substituted.
The exploration of these derivatization strategies is crucial for structure-activity relationship (SAR) studies. By systematically modifying the substituent at the 7-position, researchers can probe the specific interactions of these molecules with biological targets and optimize their desired properties. The resulting library of derivatives can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.
Integration of Computational Design in the Discovery Process
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a rational approach to the design of novel molecules with desired properties. For the 1H-pyrazolo[4,3-b]pyridine scaffold, computational methods can be employed to predict biological activity, understand structure-activity relationships, and guide the synthesis of new derivatives.
Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active sites of various protein targets. For instance, studies on other pyrazolopyridine isomers have successfully used docking to understand their interactions with kinases and other enzymes. nih.govnih.gov By analyzing the binding poses and interactions, researchers can identify key structural features required for high-affinity binding and design new compounds with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of pyrazolopyridine derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large compound libraries and prioritizing the synthesis of the most promising candidates.
Furthermore, Density Functional Theory (DFT) calculations can be used to investigate the electronic and photophysical properties of these molecules, which is particularly relevant for their potential applications in materials science. rsc.org These calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding charge transport and optical properties.
The integration of these computational approaches into the discovery process can significantly accelerate the identification of new lead compounds and materials based on the 1H-pyrazolo[4,3-b]pyridine scaffold, while reducing the time and cost associated with experimental synthesis and screening.
Investigation of Pyrazolopyridine Derivatives in Materials Science
The unique photophysical properties of heterocyclic compounds have made them attractive candidates for applications in materials science. Pyrazolopyridine derivatives, with their extended π-systems, are no exception and hold promise for use in optoelectronics and sensor development.
Optoelectronic Properties and Applications
The electronic properties of pyrazoline-based compounds have been shown to be suitable for charge transport materials in organic electronic devices. rsc.org These materials often exhibit intense fluorescence and have HOMO energy levels compatible with common electrodes used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The UV-Visible absorption spectra of pyrazolines are typically below 400 nm, which is advantageous for charge transport materials as it avoids interference with the absorption of donor materials in the visible to near-infrared region. rsc.org
The photophysical properties of pyrazolopyridine derivatives can be tuned by modifying the substituents on the heterocyclic core. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission wavelengths, as well as the quantum yield of fluorescence. rsc.orgnih.gov Research in this area would involve the synthesis of a series of this compound derivatives with different substituents and the comprehensive characterization of their photophysical properties. This could lead to the development of novel materials for use as emitters, hosts, or charge transport layers in OLEDs, or as donor or acceptor materials in OPVs.
| Property | Observation for Related Pyrazoline Compounds | Implication for 1H-Pyrazolo[4,3-b]pyridine Derivatives |
| Emission | Intense green emission in solution and solid state. rsc.org | Potential for use as green emitters in OLEDs. |
| HOMO Energy Level | Around -4.8 to -5.2 eV, compatible with PEDOT:PSS/P3HT and ITO electrodes. rsc.org | Suitable for use as hole transport materials in organic electronic devices. |
| UV-Vis Absorption | Peaks below 400 nm. rsc.org | Avoids interference with donor absorption in the visible/NIR region, beneficial for charge transport layers. |
| Hole Mobility | Experimental values in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.org | Indicates potential for efficient hole transport. |
Sensor Development based on Photophysical Characteristics
The fluorescence of pyrazoloquinoline derivatives has been shown to be sensitive to the presence of metal cations, making them promising candidates for the development of fluorescent chemosensors. nih.govmdpi.com The mechanism of sensing often involves a photoinduced electron transfer (PET) from an electron-donating part of the molecule to the fluorophore. nih.gov Upon complexation with a cation, this PET process can be inhibited, leading to a "turn-on" fluorescence response. mdpi.com
The this compound scaffold is well-suited for the development of such sensors. The aldehyde group can be readily converted into a variety of cation-binding moieties, such as crown ethers or polyamines. The pyrazolopyridine core would serve as the fluorophore, and its emission properties would be modulated by the binding of a target analyte to the recognition unit.
Future research in this area would involve the design and synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives functionalized with different ionophores and the evaluation of their sensing properties towards a range of metal ions and other analytes. The selectivity and sensitivity of these sensors could be fine-tuned by modifying both the fluorophore and the recognition moiety. The development of sensors with high selectivity for specific ions is of great interest for applications in environmental monitoring, biological imaging, and clinical diagnostics.
| Sensor Component | Role in Pyrazolo-based Sensors | Example from Related Systems |
| Fluorophore | The signaling unit that emits light. | 1H-pyrazolo[3,4-b]quinoline exhibits high fluorescence quantum yields. mdpi.com |
| Recognition Moiety | The part of the molecule that selectively binds to the analyte. | Crown ethers and amino alcohols have been used for cation detection. nih.gov |
| Sensing Mechanism | The process by which analyte binding is translated into a change in fluorescence. | Photoinduced electron transfer (PET) is a common mechanism. nih.govmdpi.com |
Rational Design of Probes for Chemical Biology Studies
Chemical probes are essential tools for studying biological processes in their native environment. The this compound scaffold provides an excellent starting point for the rational design of such probes. The aldehyde functionality can be used to attach various reporter groups, such as fluorophores or biotin (B1667282) tags, as well as reactive groups for covalent labeling of biological targets.
For example, the aldehyde can be converted into a reactive "warhead" that can form a covalent bond with a specific amino acid residue in a protein of interest. This would allow for the irreversible labeling and subsequent identification of the target protein. Alternatively, the aldehyde can be used as a linker to attach a known pharmacophore, creating a bifunctional molecule that can be used for target validation or to probe protein-protein interactions.
The development of fluorescent probes based on the 1H-Pyrazolo[4,3-b]pyridine scaffold is particularly promising. The intrinsic fluorescence of the pyrazolopyridine core could be utilized, or an external fluorophore could be attached via the 7-position. Such probes could be used for a variety of applications, including fluorescence microscopy imaging of cellular processes, flow cytometry analysis of cell populations, and high-throughput screening assays.
The rational design of these chemical biology probes will require a multidisciplinary approach, combining organic synthesis, computational modeling, and biological evaluation. The successful development of such probes will provide valuable tools for dissecting complex biological pathways and could ultimately contribute to the discovery of new therapeutic targets.
Addressing Challenges in Scaffold Design and Synthetic Accessibility
The synthetic versatility of the pyrazolopyridine core is crucial for its exploration in various scientific domains. However, challenges in scaffold design and synthetic accessibility often hinder the rapid generation of diverse compound libraries. The construction of the 1H-pyrazolo[4,3-b]pyridine system, like its isomers, is primarily approached through two main strategies: the formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or the annulation of a pyrazole ring onto a pyridine precursor. nih.gov
A predominant method involves using a 3-aminopyrazole (B16455) derivative as a key starting material. nih.gov This intermediate can react with various 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring. nih.gov A significant challenge in this approach is controlling regioselectivity, especially when non-symmetrical dicarbonyl compounds are used, which can lead to the formation of multiple isomers. nih.gov The relative electrophilicity of the two carbonyl groups dictates the proportion of the resulting regioisomers. nih.gov Advanced synthetic strategies like the Gould-Jacobs reaction, which typically uses a 3-aminopyrazole and a diethyl malonate derivative, offer a pathway to specific substitution patterns, often yielding 4-chloro-substituted pyrazolopyridines that serve as versatile intermediates for further functionalization. nih.gov
Modern synthetic efforts focus on the vectorial functionalization of the pyrazolopyridine scaffold, allowing for selective elaboration at multiple positions. rsc.org For related pyrazolopyridine isomers, strategies have been developed for selective modification at various atoms around the core structure:
N-1 and N-2 Positions: Selective functionalization can be achieved through carefully chosen protection and alkylation reactions. rsc.org For instance, mesylation has been used to selectively protect the N-1 position. rsc.org
C-3 Position: This position can be accessed through methods like tandem borylation and subsequent Suzuki-Miyaura cross-coupling reactions. rsc.org
C-5 Position: Palladium-catalyzed Buchwald-Hartwig amination is a key method for introducing amine functionalities at this site. rsc.org
C-7 Position: Selective metalation using reagents like TMPMgCl·LiCl, followed by trapping with electrophiles or transmetalation for Negishi cross-coupling, enables functionalization at the pyridine ring. rsc.org
These advanced methods are critical for overcoming challenges in synthetic accessibility and allow for the systematic modification of the this compound scaffold. Such precise control is essential for generating analogs for structure-activity relationship (SAR) studies and optimizing compounds for specific applications. The development of robust, multi-step synthetic routes, often involving protecting groups and palladium-catalyzed coupling reactions, is a key area of ongoing research to improve access to these complex heterocyclic systems. nih.gov
Potential for High-Energy Density Material Development (based on theoretical studies)
Theoretical and computational studies have identified the pyrazole-pyridine core as a promising scaffold for the development of novel high-energy density materials (HEDMs). nih.gov These investigations use quantum chemical methods, such as Density Functional Theory (DFT), to predict the energetic properties and stability of new molecular designs before their synthesis is attempted. nih.gov
A key study performed DFT calculations (at the B3LYP/6-31G(d,p) and B3P86/6-31G(d,p) levels) on a series of pyrazole-pyridine derivatives to evaluate their potential as HEDMs. nih.gov The research focused on predicting crucial parameters:
Heats of Formation (HOFs): Calculated using designed isodesmic reactions, HOF is a fundamental measure of the energy content of a molecule. nih.gov
Detonation Performance: Evaluated using the Kamlet-Jacobs equations, which rely on the calculated molecular density and HOF to predict detonation velocity and pressure. nih.gov
Thermal Stability: Assessed by calculating bond dissociation energies (BDEs), which indicate the strength of the weakest bond and thus the molecule's susceptibility to decomposition upon heating. nih.gov
The theoretical simulations revealed a significant correlation between the degree of nitration on the pyrazole-pyridine scaffold and its energetic performance. The findings indicated that a fully nitro-substituted single pyrazole-pyridine derivative could exhibit performance comparable to the well-known explosive HMX. nih.gov Furthermore, a derivative containing two pyrazole rings, both fully nitrated, was predicted to outperform HMX, meeting the quantitative standards for both energetics and stability required for advanced HEDMs. nih.gov
These computational results highlight the potential of the pyrazolopyridine backbone, the core of this compound, as a foundational structure for energetic materials. The aldehyde group at the C-7 position could serve as a synthetic handle for introducing nitro groups or other energetic functionalities, paving the way for a new class of HEDMs based on this heterocyclic system.
Table 1: Predicted Performance of Pyrazole-Pyridine Derivatives from Theoretical Studies
| Compound Type | Key Theoretical Finding | Predicted Performance Metric | Reference |
|---|---|---|---|
| Fully Nitro-Substituted Single Pyrazole-Pyridine | Performance is similar to HMX. | High Detonation Velocity & Pressure | nih.gov |
| Fully Nitro-Substituted Double Pyrazole-Pyridine | Performance is predicted to outperform HMX. | Meets HEDM requirements for energetics and stability. | nih.gov |
Future Directions in Mechanistic Understanding of Biological Interactions
While this compound itself is a specific chemical entity, future research into its biological interactions will likely draw from methodologies applied to its close structural analogs. The pyrazolopyridine scaffold is increasingly recognized for its ability to interact with a wide range of biological targets, often acting as a purine (B94841) isostere to engage with purine-binding pockets in proteins. rsc.org Understanding the precise molecular mechanisms of these interactions is a critical future direction.
A primary avenue of investigation will be the use of structure-based drug design and molecular modeling . For related pyrazolo[4,3-c]pyridine inhibitors, docking studies have been used to predict binding poses within protein targets. acs.org These models suggest that the flat pyrazolopyridine core can form favorable π–π stacking interactions with aromatic amino acid residues like phenylalanine in a protein's binding site. acs.org Future studies on this compound derivatives would involve similar in silico screening and molecular docking to identify potential protein targets and elucidate binding modes.
Structure-Activity Relationship (SAR) studies will remain a cornerstone of mechanistic investigation. nih.gov By systematically modifying the this compound core—for instance, by converting the C-7 aldehyde to other functional groups or by substituting at the N-1 position—researchers can probe how different parts of the molecule contribute to biological activity. nih.govacs.org For example, studies on related compounds have shown that substituents at the N-1 position of the pyrazole can significantly impact the ability to disrupt protein-protein interactions. acs.org
Beyond computational and synthetic approaches, advanced biophysical and cell-based assays will be essential. Techniques like NMR chemical shift perturbation (CSP) analysis can confirm direct binding of the compound to a target protein and determine dissociation constants (KD). acs.org In parallel, evaluating the effects of compounds on cellular signaling pathways is crucial. For instance, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit kinases like TBK1, and their mechanism was further explored by measuring the mRNA levels of downstream genes to confirm pathway inhibition in cells. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to induce cell cycle arrest and apoptosis, providing a deeper understanding of their anticancer effects at a cellular level. rsc.org
Future research should integrate these approaches—combining predictive modeling with empirical SAR, biophysical binding validation, and cellular mechanism-of-action studies—to build a comprehensive understanding of how this compound and its derivatives achieve their biological effects.
Conclusion
Summary of Key Advancements in 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde Research
Research concerning the specific chemical entity This compound (CAS 1260665-51-7) is still in its nascent stages, with much of the available literature focusing on the broader class of pyrazolopyridines, particularly the [3,4-b] and [1,5-a] isomers. nih.govmdpi.com However, significant progress in synthetic chemistry has laid the groundwork for the targeted investigation of the [4,3-b] scaffold and its derivatives.
These modern synthetic strategies represent a substantial improvement over classical methods, providing higher yields and better tolerance for a variety of functional groups. This allows for the introduction of substituents at various positions, paving the way for the creation of diverse chemical libraries based on this scaffold for further screening and application.
Table 1: Comparison of Synthetic Routes for the Pyrazolo[4,3-b]pyridine Scaffold
| Synthetic Strategy | Starting Materials | Key Features & Advantages | Limitations | Reference |
|---|---|---|---|---|
| Modern One-Pot Protocol | 2-Chloro-3-nitropyridines, Arenediazonium tosylates | High efficiency; operational simplicity; one-pot procedure combining azo-coupling, deacylation, and cyclization. | Substrate scope may have limitations depending on the specific substitution patterns. | nih.gov |
| Classical Cyclization | 4-Aminopyrazole-5-carbaldehydes (often N-protected) | Direct route to the scaffold. | Often requires unstable or difficult-to-prepare starting materials; may involve multiple protection/deprotection steps. | nih.gov |
| Cyclocondensation | 4-Amino-5-(indol-3-yl)pyrazole, Aldehydes | Builds the pyridine (B92270) ring onto a complex pyrazole (B372694). | Primarily specific to certain substrate classes. | nih.gov |
Unaddressed Research Questions and Emerging Areas
While synthetic access has improved, the functional properties and potential applications of This compound remain largely unexplored. The field is ripe with unanswered questions that constitute emerging areas of research.
A primary unaddressed question is the compound's biological activity profile. The broader class of pyrazolopyridines exhibits a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. nih.govjst.go.jpmdpi.com Derivatives of the isomeric pyrazolo[3,4-b]pyridine are known kinase inhibitors and have been investigated as agents against Alzheimer's disease. nih.govmdpi.com It is currently unknown if This compound shares any of these activities or possesses a unique biological function.
The presence of the aldehyde group at the C7-position is a key feature that opens up numerous avenues for synthetic elaboration. The reactivity of this aldehyde is a significant area for investigation. It can serve as a versatile chemical handle for generating a diverse library of derivatives through reactions such as:
Condensation reactions to form Schiff bases (imines), which are themselves a class of biologically active compounds. jst.go.jp
Oxidation to the corresponding carboxylic acid, providing a new functional group for amide coupling.
Reduction to a primary alcohol, which can be further functionalized.
Wittig-type reactions to introduce carbon-carbon double bonds, enabling the extension of the molecule's core structure. umich.edu
An emerging area of interest is the potential of this compound as a fragment or building block in drug discovery programs. rsc.org Its relatively small size and reactive handle make it an ideal candidate for fragment-based screening to identify novel binding interactions with therapeutic targets.
Interdisciplinary Opportunities for Future Investigations
The unique structural and electronic properties of This compound present a multitude of opportunities for interdisciplinary research, bridging organic synthesis, medicinal chemistry, chemical biology, and materials science.
Medicinal Chemistry and Chemical Biology: The pyrazolopyridine scaffold is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. mdpi.com The aldehyde functionality offers a unique opportunity to design covalent inhibitors, where the aldehyde forms a covalent bond with a nucleophilic residue (e.g., lysine (B10760008) or cysteine) in a protein's active site. This is a modern and powerful strategy in drug design. Furthermore, the aldehyde can be used for bioconjugation, allowing the molecule to be tethered to fluorescent dyes, affinity tags, or larger biomolecules to create sophisticated chemical probes for studying biological systems.
Materials Science: Fused nitrogen-containing heterocyclic systems, including pyrazolopyridines, are of growing interest in materials science. nih.govnih.gov Their electron-deficient nature and rigid, planar structure can give rise to useful photophysical properties, such as fluorescence. An important interdisciplinary investigation would be to characterize the absorption and emission spectra of This compound and its derivatives. This could lead to applications as chemosensors, where binding to a specific ion or molecule induces a change in the fluorescent signal, or as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials. nih.gov
Catalysis and Green Chemistry: The development of novel, highly efficient, and regioselective methods for the synthesis and functionalization of this specific isomer remains a challenge that sits (B43327) at the interface of organic synthesis and catalysis. Future work could focus on using modern catalytic methods (e.g., transition-metal catalysis, photoredox catalysis) to directly install the aldehyde group onto the pyrazolo[4,3-b]pyridine core, avoiding multi-step sequences. Exploring greener reaction conditions, such as using nanocatalysts or microwave-assisted synthesis, represents another important interdisciplinary direction. nih.govresearchgate.net
Table 2: Potential Research Trajectories for this compound
| Research Area | Key Objective | Potential Applications | Interdisciplinary Field(s) |
|---|---|---|---|
| Biological Screening | Determine the antimicrobial, anticancer, and kinase inhibition profiles. | Novel therapeutics, drug leads. | Medicinal Chemistry, Pharmacology |
| Neuroscience | Investigate binding affinity to amyloid plaques and other CNS targets. | Diagnostic probes for neurodegenerative diseases (e.g., Alzheimer's). | Chemical Biology, Neuroscience |
| Synthetic Elaboration | Create a library of derivatives via aldehyde chemistry (e.g., imines, oximes, hydrazones). | Structure-Activity Relationship (SAR) studies, new chemical entities. | Organic Synthesis, Medicinal Chemistry |
| Covalent Probes | Design and synthesize covalent inhibitors targeting specific enzymes. | Targeted therapies with high potency and duration of action. | Chemical Biology, Biochemistry |
| Materials Characterization | Measure photophysical properties (absorption, fluorescence, quantum yield). | Chemosensors, organic electronics (OLEDs), functional dyes. | Materials Science, Physical Chemistry |
| Green Synthesis | Develop catalytic, atom-economical routes to the compound and its derivatives. | Sustainable chemical manufacturing. | Organic Chemistry, Catalysis |
Q & A
Q. What are the recommended synthetic routes for 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde, and how can intermediates be characterized?
- Methodological Answer : A common approach involves functionalization at position 7 of the pyrazolo-pyridine scaffold. For example, Grošelj et al. synthesized carboxamide derivatives via condensation reactions, monitored by HRMS (High-Resolution Mass Spectrometry) and elemental analysis (C: 61.65% calculated vs. 61.78% found; N: 27.65% calculated vs. 27.45% found) . Key intermediates like 7-bromo-1H-pyrazolo[4,3-b]pyridine (CAS 1256806-33-3) can be synthesized using nitration and reduction steps starting from 2-methyl-4-aminopyridine, with characterization via melting point (273–278.5°C for related compounds) and predicted density (1.894 g/cm³) .
Q. How can the stability of this compound be optimized under laboratory conditions?
- Methodological Answer : Stability is influenced by storage temperature and functional group reactivity. Derivatives such as 7-bromo-1H-pyrazolo[4,3-b]pyridine are recommended to be stored at 2–8°C to prevent degradation . Aldehyde-containing analogs (e.g., pyrazolo[1,5-a]pyrimidine-3-carbaldehyde) require inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- HRMS : Exact mass confirmation (e.g., [M + H]+ calcd 254.1042; found 254.1039 for related compounds) .
- Elemental Analysis : Percent composition matching (e.g., C: ±0.13%, N: ±0.20% deviation) .
- NMR : Predict chemical shifts using analogs (e.g., pyrazolo[3,4-b]pyridine derivatives show distinct aromatic proton signals at δ 8.5–9.0 ppm) .
Advanced Research Questions
Q. How does the aldehyde functional group at position 7 influence pharmacological activity in neurodegenerative disease models?
- Methodological Answer : The aldehyde group can serve as a reactive handle for conjugation with amine-containing therapeutics. Lundbeck A/S demonstrated that pyrazolo[4,3-b]pyridin-7-amines act as PDE1 inhibitors, enhancing cognitive function in neurodegenerative disorders when combined with second agents (e.g., acetylcholinesterase inhibitors) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at position 7 improve binding affinity to PDE1 by 2–3-fold compared to alkyl substituents .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazolo-pyridine core?
- Methodological Answer :
- Directing Groups : Use of boronic esters (e.g., pinacol ester at position 7) enables Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
- Protection-Deprotection : Methyl ester protection at position 3 (e.g., methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate, CAS 1260891-66-4) prevents unwanted side reactions during aldehyde oxidation .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with FGFR kinase (PDB: 4RWJ) revealed that this compound derivatives form hydrogen bonds with catalytic lysine (K508) and hydrophobic interactions with the ATP-binding pocket. Substituents at position 3 (e.g., methyl groups) improve selectivity by reducing steric clash with gatekeeper residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
